1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride
Description
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 1-position and a 4-ethoxyphenyl group at the 4-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications . Its molecular formula is C₁₃H₁₆N₄O·HCl, with a molecular weight of 280.76 g/mol (base: 244.29 g/mol + HCl) . The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-(4-ethoxyphenyl)triazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.ClH/c1-2-18-12-5-3-10(4-6-12)13-9-17(16-15-13)11-7-14-8-11;/h3-6,9,11,14H,2,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDUGAPRXLCANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN(N=N2)C3CNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461715-25-2 | |
| Record name | 1H-1,2,3-Triazole, 1-(3-azetidinyl)-4-(4-ethoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride typically involves a multi-step process:
Formation of Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Triazole Formation:
Coupling of Azetidine and Triazole: The azetidine and triazole moieties are then coupled using appropriate linking strategies, often involving nucleophilic substitution or condensation reactions.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions may target the triazole ring, potentially converting it to dihydrotriazole derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Phenolic compounds.
Reduction: Dihydrotriazole derivatives.
Substitution: N-substituted azetidines.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in drug design, particularly as a scaffold for developing new pharmaceuticals.
- Studied for its potential anti-cancer and anti-inflammatory activities.
Industry:
- Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The azetidine ring may interact with biological macromolecules, altering their function, while the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole Hydrochloride
1-(Azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide Hydrochloride
- Structure : Substitutes the 4-ethoxyphenyl group with a carboxamide (-CONH₂).
- Molecular Formula : C₆H₁₀ClN₅O .
- Reduced aromaticity compared to the 4-ethoxyphenyl derivative may alter binding affinity in receptor-ligand systems .
Heterocyclic Systems with Azetidine Moieties
Azetidin-2-one Derivatives
Thiazolidine-4-one and 1,3-Oxazepine Derivatives
- Example : Thiazolidin-4-one and 1,3-oxazepine synthesized from benzimidazole ().
- Key Differences: Larger ring systems (e.g., seven-membered oxazepine) confer conformational flexibility but reduce ring strain compared to azetidine. Thiazolidinones contain sulfur, which may enhance metal-binding properties, unlike the nitrogen-rich triazole-azetidine system .
Table 1: Comparative Analysis of Triazole Derivatives
Electronic and Steric Effects
- The 4-ethoxyphenyl group provides electron-donating effects via the ethoxy substituent, activating the triazole ring for electrophilic interactions. This contrasts with electron-withdrawing groups (e.g., carboxamide) that deactivate the ring .
Biological Activity
1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride is a synthetic compound notable for its unique structural features, including a triazole ring and an azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 247.72 g/mol. Its structure is characterized by a triazole ring fused with an azetidine group, which may enhance its binding affinity to biological targets compared to other similar compounds .
Biological Activities
Research indicates that this compound exhibits significant biological activities in several domains:
Anticancer Activity
This compound has shown promising results in anticancer studies. For instance, derivatives of triazoles have been reported to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. In vitro studies demonstrated that certain triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines such as MCF-7 and HCT-116 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 1.1 | TS Inhibition |
| Compound B | HCT-116 | 2.6 | TS Inhibition |
| Compound C | HepG2 | 1.4 | TS Inhibition |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have reported effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell walls or inhibition of essential metabolic pathways .
Table 2: Antimicrobial Activity Against Common Pathogens
| Pathogen | MIC (μg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 0.5 | Moderate |
| Staphylococcus aureus | 0.8 | Moderate |
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with key biological macromolecules. Interaction assays have shown that the compound can bind effectively to target proteins involved in cell proliferation and survival pathways.
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
- Case Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives for their anticancer properties, revealing that those with azetidine components exhibited enhanced efficacy compared to standard chemotherapeutics like doxorubicin .
- Case Study on Antimicrobial Properties : Another research focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria, demonstrating that the presence of the azetidine moiety significantly improved activity profiles against Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that triazole compounds can inhibit cell proliferation and induce apoptosis in breast cancer cells .
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Triazoles are known for their ability to disrupt fungal cell membranes, making them effective against a range of fungal infections. Preliminary studies suggest that this specific triazole derivative may enhance the efficacy of existing antifungal treatments .
- Anti-inflammatory Effects :
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Azetidin-3-yl)-4-(4-ethoxyphenyl)-1H-1,2,3-triazole hydrochloride?
The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction forming 1,4-disubstituted triazoles. Key steps include:
- Azide preparation : Reacting 3-azidoazetidine with a suitable precursor.
- Alkyne coupling : Using 4-ethoxyphenylacetylene under CuSO₄/sodium ascorbate catalysis in THF/H₂O (1:1) at 50°C for 16 hours .
- Purification : Gradient elution chromatography (CH₂Cl₂/MeOH, 5:1 to 4:1) and HPLC to achieve >95% purity . Table 1 : Yield optimization using different catalysts.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/NaAsc | THF/H₂O | 50 | 60–76 |
| CuI/PPh₃ | DMF | 60 | 45–55 |
Q. How is structural characterization performed for this compound?
Characterization involves:
- NMR : ¹H and ¹³C NMR to confirm regiochemistry (e.g., triazole proton at δ 7.6–8.0 ppm; azetidine protons at δ 3.2–4.1 ppm) .
- HRMS : To verify molecular weight (C₁₃H₁₆N₄O·HCl, [M+H]+ calcd. 285.10) .
- X-ray crystallography : SHELX software refines crystal structures, resolving azetidine ring puckering and triazole planarity .
Q. What analytical methods ensure purity and stability during storage?
- HPLC : Reverse-phase C18 columns (MeCN/H₂O gradient) monitor purity (retention time ~12.5 min) .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS tracking .
Advanced Research Questions
Q. How to resolve contradictions in regiochemical assignment between spectroscopic and crystallographic data?
Discrepancies may arise from dynamic effects in solution (e.g., azetidine ring inversion). Use:
- Variable-temperature NMR : To detect conformational exchange broadening .
- DFT calculations : Compare experimental vs. computed NMR shifts for 1,4- vs. 1,5-triazole isomers . Table 2 : Key NMR shifts for regiochemical confirmation.
| Proton | 1,4-Triazole (δ ppm) | 1,5-Triazole (δ ppm) |
|---|---|---|
| Triazole C-H | 7.68 (s) | 8.12 (s) |
| Azetidine CH₂ | 3.85–4.10 (m) | 3.60–3.80 (m) |
Q. What strategies optimize bioactivity studies targeting enzyme inhibition?
- Enzyme assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination) .
- Docking studies : Align the triazole-azetidine core with AChE’s catalytic triad (e.g., PDB 4EY7) . Table 3 : Bioactivity of structural analogs.
| Compound | AChE IC₅₀ (µM) | Reference |
|---|---|---|
| Parent compound (hydrochloride) | 12.3 ± 1.2 | |
| 4-Phenyltriazole analog | 45.7 ± 3.8 |
Q. How to address low yields in scaled-up CuAAC reactions?
Common issues include Cu(I) oxidation or azide decomposition. Mitigation strategies:
- Inert atmosphere : Use Schlenk techniques to prevent Cu(I) → Cu(II) oxidation .
- Azide stability : Store azides at –20°C in dark vials; confirm integrity via IR (ν ~2100 cm⁻¹) before use .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
